1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is a complex organic compound belonging to the class of tetrahydronaphthalene derivatives. It is characterized by its unique molecular structure and potential applications in various scientific fields. This compound is notable for its incorporation of a fluorine atom, which can influence its chemical reactivity and biological activity.
The compound is synthesized through various chemical methods and is available for research purposes from suppliers such as LGC Standards. The compound's molecular formula is with a molecular weight of approximately 258.40 g/mol, indicating its relatively large size compared to simpler organic molecules .
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be classified as:
The synthesis of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity. Techniques such as chromatography may be employed for purification .
The molecular structure of 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can be represented using various notations:
CCc1cc2c(cc1C(=O)C)C(C)(C)CCC2(C)C
InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3
The compound exhibits a complex three-dimensional structure due to the presence of multiple methyl groups and a fluorine substituent that can influence steric and electronic properties.
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone participates in various chemical reactions typical for ketones and fluorinated compounds:
Reaction conditions such as pH and temperature are crucial for optimizing yields and minimizing side reactions .
The mechanism of action for 1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is largely dependent on its interactions at the molecular level:
Experimental data on spectral characteristics (e.g., NMR or IR spectra) can provide insights into molecular vibrations and confirm structural integrity .
1-(3-Fluoro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has potential applications in:
This compound's diverse applications highlight its significance in both academic research and practical industrial uses.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1